molecular formula C16H12ClN3O2S B2620920 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-43-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Katalognummer B2620920
CAS-Nummer: 896026-43-0
Molekulargewicht: 345.8
InChI-Schlüssel: LZVDVASZHUMIEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a compound that has been synthesized from 4-chlorobenzoic acid . It is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Further studies on the molecular structure can be carried out using techniques such as X-ray crystallography, computational chemistry, and spectroscopy.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . Further studies can be carried out to understand the reaction mechanisms and optimize the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide and its derivatives have been extensively researched for their synthesis methods and potential pharmacological benefits. A comprehensive study described the synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted derivatives. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with certain derivatives showing better activity than the standard drug ciprofloxacin against strains like S.typhi, K.pneumoniae, and S. aureus. Moreover, they displayed moderate inhibition of α-chymotrypsin enzyme, suggesting a potential for therapeutic application in enzyme-related disorders. The synthesis process involves esterification, hydrazinolysis, and final substitution reactions, showcasing a robust framework for generating pharmacologically active molecules (Siddiqui et al., 2014).

Anticancer Activity

Another significant application involves the anticancer evaluation of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives. Research in this area led to the design and synthesis of a series of derivatives starting from 2-(4-methylphenyl)acetic acid. These compounds were tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). A number of these derivatives exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide. This highlights the potential of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives as promising leads for anticancer drug development (Ravinaik et al., 2021).

Antibacterial, Hemolytic, and Thrombolytic Activities

Further studies have expanded on the antibacterial properties of these compounds, with additional evaluations on their hemolytic and thrombolytic activities. A novel series of derivatives demonstrated not only excellent to moderate antibacterial activity but also very good thrombolytic activity compared to the reference drug Streptokinase. These findings indicate the therapeutic versatility of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide derivatives, suggesting their potential in developing new drugs for treating cardiovascular diseases and bacterial infections with lower toxicity profiles (Aziz-Ur-Rehman et al., 2020).

Zukünftige Richtungen

Future research on this compound could focus on exploring its potential applications in various fields, such as medicine and agriculture . Further studies could also be carried out to optimize the synthesis process and improve the yield of the reaction .

Eigenschaften

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-5-3-2-4-12(13)14(21)18-16-20-19-15(22-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVDVASZHUMIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.